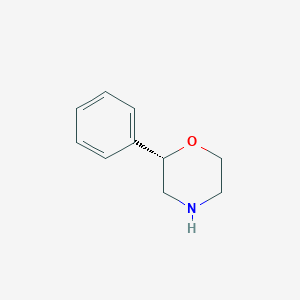

(S)-2-Phenylmorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-phenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNGFYDJXZZFJP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313954 | |

| Record name | (2S)-2-Phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74572-15-9 | |

| Record name | (2S)-2-Phenylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74572-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-2-Phenylmorpholine CAS number and properties

An In-depth Technical Guide to (S)-2-Phenylmorpholine For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a chiral molecule and the parent compound of the substituted phenylmorpholine class of psychoactive substances. This document consolidates key chemical, physical, and pharmacological data, along with detailed experimental protocols and safety information, to support research and development activities.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 74572-15-9 | [1] |

| Molecular Formula | C₁₀H₁₃NO | [1][2][3] |

| Molecular Weight | 163.22 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid/oil | [2] |

| Boiling Point | 278.6 ± 25.0 °C (Predicted) | [2] |

| Density | 1.034 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 8.52 ± 0.40 (Predicted) | [2] |

| Optical Activity | [α]²⁰/D +46.25° (c=1g/100ml in DCM) | [2] |

| XLogP3 | 1.1 | [1] |

Synthesis and Characterization

The synthesis of this compound can be achieved through the deprotection of a suitable N-protected precursor. The following is a representative synthetic protocol.

Experimental Protocol: Synthesis of this compound

A general and effective method for the synthesis of this compound involves the deprotection of (S)-tert-butyl 2-phenylmorpholine-4-carboxylate.

Scheme 1: Synthesis of this compound

Caption: General synthesis scheme for this compound.

Materials and Reagents:

-

(S)-tert-butyl 2-phenylmorpholine-4-carboxylate

-

4N HCl in dioxane

-

1N HCl

-

2N NaOH

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ether

Procedure:

-

(S)-tert-butyl 2-phenylmorpholine-4-carboxylate is dissolved in a solution of 4N HCl in dioxane.

-

The reaction mixture is stirred at room temperature overnight.

-

The mixture is then concentrated under vacuum.

-

The residue is diluted with 1N HCl.

-

The aqueous phase is washed with ether to remove any organic impurities.

-

The aqueous layer is then basified to a pH of 12-14 using 2N NaOH.

-

The product is extracted from the basic aqueous layer using dichloromethane (DCM).

-

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield this compound.

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Chiral HPLC: To determine the enantiomeric purity.

Pharmacology

This compound and its derivatives are known for their activity as monoamine releasing agents.[4][5] The parent compound, 2-phenylmorpholine, is a potent norepinephrine-dopamine releasing agent (NDRA).[6]

Table 2: Monoamine Release Activity of Racemic 2-Phenylmorpholine and Related Compounds

| Compound | NE Release EC₅₀ (nM) | DA Release EC₅₀ (nM) | 5-HT Release EC₅₀ (nM) |

| 2-Phenylmorpholine | 79 | 86 | 20,260 |

| Phenmetrazine | 29 - 50.4 | 70 - 131 | 7,765 - >10,000 |

| d-Amphetamine | 6.6 - 10.2 | 5.8 - 24.8 | 698 - 1,765 |

| Data sourced from assays conducted in rat brain synaptosomes.[6] |

Mechanism of Action

As a norepinephrine-dopamine releasing agent, this compound is believed to act as a substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET).[7][8] This interaction leads to a reversal of the normal transporter function, causing the efflux of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft.[8]

Caption: Proposed mechanism of action for this compound as an NDRA.

Structure-Activity Relationship (SAR)

The pharmacological activity of phenylmorpholine derivatives is highly dependent on their structural features. Key points from SAR studies on related compounds include:

-

Substitutions on the phenyl ring can modulate potency and selectivity for the different monoamine transporters.[9][10]

-

The stereochemistry of the molecule plays a crucial role in its activity, with different enantiomers often exhibiting varying potencies.[11]

-

N-alkylation can also influence the pharmacological profile.[5]

Experimental Protocols: Monoamine Release Assay

The following is a generalized protocol for determining the monoamine releasing activity of a compound using rat brain synaptosomes, based on methodologies described in the literature.[7][9]

Caption: Workflow for a monoamine release assay using synaptosomes.

Procedure:

-

Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for NET) using standard differential centrifugation techniques.

-

Preloading: Resuspend the synaptosomes in a suitable buffer and incubate them with a low concentration of a radiolabeled monoamine ([³H]dopamine or [³H]norepinephrine) to allow for uptake into the nerve terminals.

-

Initiation of Release: Add varying concentrations of the test compound, such as this compound, to the preloaded synaptosomes.

-

Incubation: Incubate the mixture for a short period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the release of the radiolabeled monoamine.

-

Termination: Terminate the release process by rapid filtration through glass fiber filters, which traps the synaptosomes while allowing the released neurotransmitter in the buffer to pass through.

-

Quantification: Measure the amount of radioactivity in the filtrate using liquid scintillation counting.

-

Data Analysis: Plot the amount of released radioactivity as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Safety and Handling

This compound and its analogs should be handled with appropriate safety precautions in a laboratory setting. Refer to the specific Safety Data Sheet (SDS) for detailed information.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors or mists. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep away from heat and sources of ignition.

Conclusion

This compound is a valuable research compound for studying the structure-activity relationships of monoamine releasing agents and for the development of novel therapeutics targeting the dopamine and norepinephrine transporters. This guide provides a foundational understanding of its properties, synthesis, pharmacology, and handling, intended to facilitate further investigation by the scientific community.

References

- 1. (2S)-2-Phenylmorpholine | C10H13NO | CID 937783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 74572-15-9 [amp.chemicalbook.com]

- 3. 2-Phenylmorpholine | C10H13NO | CID 91101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

- 5. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 6. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 7. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of (S)-2-Phenylmorpholine

Introduction

This compound is a psychoactive compound belonging to the phenylmorpholine class of stimulants. Structurally related to the anorectic drug phenmetrazine, this compound acts as a potent norepinephrine-dopamine releasing agent (NDRA). This technical guide provides a comprehensive overview of its mechanism of action at the molecular level, detailing its interaction with monoamine transporters and the subsequent downstream effects. The information presented is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacological profile.

Core Mechanism of Action: Monoamine Transporter Interaction

The primary mechanism of action of this compound involves its interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). It acts as a substrate for these transporters, leading to a non-exocytotic release of dopamine and norepinephrine from the presynaptic neuron. This process, known as transporter-mediated release, is distinct from the action of reuptake inhibitors which merely block the transporter.

Binding Affinity and Functional Potency

Table 1: In Vitro Potency of (+)-Phenmetrazine and Related Compounds at Monoamine Transporters

| Compound | Transporter | Release EC50 (nM) | Uptake Inhibition IC50 (nM) |

| (+)-Phenmetrazine | DAT | 131 | 600 |

| NET | 50 | 830 | |

| SERT | >10,000 | >10,000 | |

| 2-Phenylmorpholine | DAT | 86 | - |

| NET | 79 | - | |

| SERT | 20,260 | - |

Data for (+)-Phenmetrazine and 2-Phenylmorpholine from rat brain synaptosome assays.[2][3]

The data clearly indicates a high potency for norepinephrine and dopamine release with negligible activity at the serotonin transporter (SERT).

Molecular Mechanism of Transporter-Mediated Release

The interaction of this compound with DAT and NET initiates a cascade of events at the molecular level, culminating in the efflux of neurotransmitters. This process can be broken down into several key steps:

-

Binding to the Transporter: this compound, acting as a substrate, binds to the outward-facing conformation of the monoamine transporter. This binding is dependent on the presence of extracellular sodium (Na⁺) and chloride (Cl⁻) ions, which are co-transported with the substrate.[4][5]

-

Conformational Change: The binding of the substrate and co-ions induces a conformational change in the transporter protein, shifting it to an inward-facing conformation.[6] This "alternating access" model is a fundamental concept in transporter function.

-

Substrate Release into the Cytosol: Once in the inward-facing conformation, this compound is released into the presynaptic cytoplasm.

-

Reverse Transport (Efflux): The presence of this compound in the cytoplasm, along with an increased intracellular Na⁺ concentration resulting from the co-transport, facilitates the binding of intracellular dopamine or norepinephrine to the inward-facing transporter. This triggers another conformational change, returning the transporter to its outward-facing state and releasing the neurotransmitter into the synaptic cleft.[5][6]

-

Interaction with Vesicular Monoamine Transporter 2 (VMAT2): Amphetamine-like releasers can also interact with the vesicular monoamine transporter 2 (VMAT2). By disrupting the proton gradient across the vesicular membrane or by acting as a competitive substrate, these compounds can cause the leakage of neurotransmitters from synaptic vesicles into the cytoplasm, thereby increasing the cytosolic pool of neurotransmitters available for reverse transport by DAT and NET.

Signaling Pathway Diagram

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vitro assays. The following are detailed methodologies for these experiments.

Monoamine Transporter Release Assay (Synaptosome Preparation)

This assay measures the ability of a compound to induce the release of pre-loaded radiolabeled neurotransmitters from isolated nerve terminals (synaptosomes).

Experimental Workflow Diagram

Detailed Protocol:

-

Synaptosome Preparation: Brain tissue (e.g., rat striatum for DAT, hippocampus for NET) is homogenized in a buffered sucrose solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.

-

Pre-loading: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) in a physiological buffer at 37°C. This allows the transporters to actively take up and store the radiolabel.

-

Washing: The pre-loaded synaptosomes are washed with cold buffer to remove any unbound extracellular radiolabel.

-

Incubation with Test Compound: The washed synaptosomes are resuspended in fresh buffer and incubated with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at 37°C.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the synaptosomes (and the radiolabel retained within them) from the incubation buffer (containing the released radiolabel).

-

Scintillation Counting: The amount of radioactivity in the filtrate (released neurotransmitter) is quantified using a liquid scintillation counter.

-

Data Analysis: The amount of release is plotted against the concentration of this compound, and the EC50 value (the concentration that produces 50% of the maximal release) is calculated.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the ability of a compound to block the reuptake of radiolabeled neurotransmitters.

Experimental Workflow Diagram

Detailed Protocol:

-

Preparation of Biological Material: Either synaptosomes (as described above) or cultured cells stably expressing the transporter of interest (e.g., HEK293-DAT cells) are used.

-

Pre-incubation: The biological material is pre-incubated with various concentrations of this compound for a short period.

-

Addition of Radiolabel: A fixed concentration of the radiolabeled neurotransmitter is added to initiate the uptake reaction.

-

Incubation: The mixture is incubated for a short, defined time (e.g., 5-10 minutes) at 37°C to allow for transporter-mediated uptake.

-

Termination and Filtration: The uptake is terminated by rapid filtration, and the filters are washed with ice-cold buffer to remove any unbound radiolabel.

-

Scintillation Counting: The radioactivity retained on the filters (representing the amount of neurotransmitter taken up) is quantified.

-

Data Analysis: The percentage of uptake inhibition is plotted against the concentration of this compound, and the IC50 value (the concentration that inhibits 50% of the specific uptake) is determined.

Conclusion

This compound exerts its stimulant effects primarily as a potent and selective norepinephrine and dopamine releasing agent. Its mechanism of action is centered on its ability to act as a substrate for DAT and NET, inducing reverse transport of these monoamine neurotransmitters. This leads to a significant increase in their synaptic concentrations, thereby enhancing noradrenergic and dopaminergic neurotransmission. A thorough understanding of this mechanism, supported by the quantitative data and experimental protocols provided, is essential for the continued investigation and potential therapeutic development of compounds within the phenylmorpholine class.

References

- 1. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pseudophenmetrazine - Wikipedia [en.wikipedia.org]

(S)-2-Phenylmorpholine: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Phenylmorpholine, a chiral derivative of the phenylmorpholine class of compounds, has garnered interest within the scientific community for its potent activity as a norepinephrine-dopamine releasing agent (NDRA). While the history of its methylated analog, phenmetrazine, is well-documented, the specific discovery and development timeline of this compound is more nuanced, emerging from the broader exploration of chiral psychoactive compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of this compound, presenting key data in a structured format for researchers and drug development professionals.

Introduction: The Emergence of Chiral Phenylmorpholines

The history of 2-phenylmorpholine and its derivatives is intrinsically linked to the development of phenmetrazine (3-methyl-2-phenylmorpholine) in the 1950s.[1][2] Initially synthesized by Boehringer-Ingelheim in 1952 and introduced as an anorectic under the trade name Preludin, phenmetrazine's stimulant properties led to its widespread recreational use and eventual withdrawal from many markets.[1][2]

The recognition of molecular chirality's significance in pharmacology, underscored by historical events, prompted a re-examination of racemic drugs.[3] This led to the investigation of individual enantiomers of psychoactive compounds to identify stereoisomers with more favorable therapeutic or pharmacological profiles. It is within this context of exploring chiral switches and structure-activity relationships that the specific enantiomers of 2-phenylmorpholine, including the (S)-enantiomer, were investigated. While a precise date and individual credited with the "discovery" of this compound are not prominently documented, its synthesis and study are part of the broader scientific endeavor to understand the pharmacology of this class of compounds.

Synthesis of this compound

The chiral synthesis of this compound can be achieved through various methods, including asymmetric synthesis and the resolution of racemic mixtures. A key method for obtaining the (S)-enantiomer involves the deprotection of a chiral precursor, as detailed in patent literature.

Experimental Protocol: Synthesis from (S)-tert-butyl 2-phenylmorpholine-4-carboxylate

This protocol is based on a general procedure described in patent WO2007/70760.[4]

Materials:

-

(S)-tert-butyl 2-phenylmorpholine-4-carboxylate

-

4 N HCl in dioxane

-

1 N HCl

-

2 N NaOH

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ether

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, magnetic stirrer, rotary evaporator, separatory funnel)

Procedure:

-

Deprotection: Dissolve (S)-tert-butyl 2-phenylmorpholine-4-carboxylate (1.28 g) in a 4 N HCl solution in dioxane (3 mL) in a round-bottom flask.

-

Stir the reaction mixture at room temperature overnight.

-

Work-up: Concentrate the reaction mixture under vacuum to remove the solvent.

-

Dilute the residue with 1 N HCl.

-

Wash the aqueous phase with ether to remove any non-polar impurities. Discard the organic (ether) phase.

-

Basification: Adjust the pH of the aqueous phase to 12-14 by the slow addition of 2 N NaOH.

-

Extraction: Extract the basic aqueous phase with dichloromethane (DCM).

-

Combine the organic (DCM) layers.

-

Drying and Isolation: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under vacuum to yield the final product, this compound.

-

Confirmation: The structure of the product can be confirmed by ¹H NMR analysis.

This procedure typically affords the product in good yield (approximately 78%).[4]

Pharmacological Profile

This compound, also known by the code name PAL-632, is a potent norepinephrine-dopamine releasing agent (NDRA).[5] Its pharmacological activity is primarily mediated by its interaction with the norepinephrine transporter (NET) and the dopamine transporter (DAT).

Quantitative Pharmacological Data

The following table summarizes the in vitro monoamine transporter activity of 2-phenylmorpholine. It is important to note that much of the publicly available data does not differentiate between the enantiomers. However, the data for the racemic 2-phenylmorpholine provides a strong indication of the potency of the (S)-enantiomer.

| Compound | NET EC₅₀ (nM) | DAT EC₅₀ (nM) | SERT EC₅₀ (nM) | Reference |

| 2-Phenylmorpholine | 79 | 86 | 20,260 | [5] |

| d-Amphetamine | 6.6–10.2 | 5.8–24.8 | 698–1,765 | [5] |

| Phenmetrazine | 29–50.4 | 70–131 | 7,765–>10,000 | [5] |

EC₅₀ (Half-maximal effective concentration) values represent the concentration of the compound that elicits 50% of the maximal release of the respective neurotransmitter. Lower values indicate higher potency. The assays were conducted using rat brain synaptosomes.[5]

Mechanism of Action

As an NDRA, this compound is believed to exert its effects by binding to and reversing the direction of transport of the dopamine and norepinephrine transporters on the presynaptic membrane. This action leads to a non-vesicular release of these neurotransmitters from the presynaptic neuron into the synaptic cleft, thereby increasing their extracellular concentrations and enhancing dopaminergic and noradrenergic neurotransmission.

Signaling Pathways

The increased levels of dopamine and norepinephrine in the synapse, induced by this compound, lead to the activation of their respective postsynaptic G-protein coupled receptors (GPCRs).[1][6][7]

Dopamine Receptor Signaling

Dopamine receptors are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[2][7]

-

D1-like receptors are coupled to Gαs/olf proteins, which activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][7]

-

D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.[2][7]

Norepinephrine Receptor Signaling

Norepinephrine activates adrenergic receptors (α and β).

-

α1-receptors are coupled to Gαq proteins, activating phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

-

α2-receptors are coupled to Gαi proteins, inhibiting adenylyl cyclase and reducing cAMP levels.

-

β-receptors are coupled to Gαs proteins, stimulating adenylyl cyclase and increasing cAMP production.

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Synthesis workflow for this compound.

Signaling Pathway: Mechanism of Action of this compound

Caption: this compound's action on monoamine transporters.

Conclusion

This compound is a potent chiral norepinephrine-dopamine releasing agent with a history rooted in the broader exploration of substituted phenylmorpholines. While its specific discovery is not as clearly delineated as that of its analog, phenmetrazine, its synthesis and pharmacological profile have been characterized, revealing it to be a valuable tool for neuropharmacological research. Further investigation into the subtleties of its enantiomer-specific interactions with monoamine transporters and downstream signaling pathways will continue to be an area of interest for the scientific community.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 3. Patent Public Search | USPTO [ppubs.uspto.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. moleculardevices.com [moleculardevices.com]

- 6. G protein-coupled dopamine receptor signaling pathway Gene Ontology Term (GO:0007212) [informatics.jax.org]

- 7. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-Phenylmorpholine synthesis from (S)-tert-butyl 2-phenylmorpholine-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of the synthesis of (S)-2-Phenylmorpholine from its N-Boc protected precursor, (S)-tert-butyl 2-phenylmorpholine-4-carboxylate. The core of this transformation is the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group. This guide outlines a specific, high-yield experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction: The Importance of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis, particularly in peptide and heterocyclic chemistry.[1] Its popularity stems from its stability under a wide range of conditions, including basic hydrolysis and reactions with many nucleophilic reagents, and its relatively straightforward removal under acidic conditions.[1]

The synthesis of this compound, a valuable chiral building block in medicinal chemistry, often involves the removal of a Boc group from an intermediate like (S)-tert-butyl 2-phenylmorpholine-4-carboxylate.[2][3] This final deprotection step is critical for revealing the reactive secondary amine for subsequent transformations. The most common method for this deprotection is acid-catalyzed hydrolysis.[4]

Mechanism of Acid-Catalyzed Boc Deprotection

The acid-catalyzed removal of a Boc group proceeds through a fragmentation mechanism. The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[5] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a relatively stable tertiary carbocation (t-butyl cation), carbon dioxide, and the free amine.[5][6] The released amine is protonated by the acid, necessitating the use of stoichiometric or excess acid.[5] The t-butyl cation can then be quenched by a nucleophile or, more commonly, lose a proton to form isobutylene gas.[5][6]

Experimental Protocol: Acid-Catalyzed Deprotection

The following protocol is based on a documented procedure for the synthesis of this compound.[7]

3.1. Materials and Reagents

-

(S)-tert-butyl 2-phenylmorpholine-4-carboxylate

-

4 N Hydrochloric Acid (HCl) in 1,4-dioxane

-

1 N Hydrochloric Acid (HCl), aqueous

-

2 N Sodium Hydroxide (NaOH), aqueous

-

Dichloromethane (DCM)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

3.2. Procedure

-

Reaction Setup: In a suitable reaction vessel, dissolve 1.28 g of (S)-tert-butyl 2-phenylmorpholine-4-carboxylate in 3 mL of a 4 N HCl solution in 1,4-dioxane.[7]

-

Reaction: Stir the resulting mixture at room temperature overnight.[7] Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Solvent Removal: Upon completion, concentrate the reaction mixture under vacuum to remove the dioxane and excess HCl.[7]

-

Aqueous Work-up (Acidic): Dilute the residue with a 1 N aqueous HCl solution.[7] This step ensures the product remains in the aqueous phase as its hydrochloride salt.

-

Extraction (Organic Wash): Extract the acidic aqueous phase with diethyl ether to remove any non-basic organic impurities. Discard the organic (ether) phase.[7]

-

Basification: Adjust the pH of the aqueous phase to a range of 12-14 by slowly adding a 2 N aqueous NaOH solution.[7] This deprotonates the amine salt, yielding the free base of this compound.

-

Extraction (Product): Extract the basic aqueous phase multiple times with dichloromethane (DCM).[7]

-

Drying and Isolation: Combine the organic (DCM) extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).[7] Filter the mixture to remove the drying agent and concentrate the filtrate under vacuum to afford the final product, this compound.[7]

3.3. Characterization

The structure of the resulting product (617 mg) was confirmed by ¹H NMR analysis, indicating a successful synthesis with a 78% yield.[7]

Quantitative Data Summary

The quantitative data from the described experimental protocol is summarized in the table below for clarity and easy reference.

| Parameter | Value | Reference |

| Starting Material | (S)-tert-butyl 2-phenylmorpholine-4-carboxylate | [7] |

| Mass of Starting Material | 1.28 g | [7] |

| Deprotecting Agent | 4 N HCl in 1,4-dioxane | [7] |

| Reaction Temperature | Room Temperature (~20 °C) | [7] |

| Reaction Time | Overnight | [7] |

| Final Product | This compound | [7] |

| Mass of Final Product | 617 mg | [7] |

| Yield | 78% | [7] |

Alternative Deprotection Strategies

While HCl in dioxane is a standard and effective method, several other reagents and conditions can be employed for Boc deprotection, which may be advantageous depending on the substrate's sensitivity to specific conditions.[8][9]

-

Trifluoroacetic Acid (TFA): TFA, typically in a solvent like dichloromethane (DCM), is a traditional reagent for Boc removal.[5][10][11] However, due to its corrosive nature and environmental persistence, it is often replaced in larger-scale processes.[5]

-

Aqueous Acids: Inorganic acids such as phosphoric acid (H₃PO₄) can serve as effective and more environmentally benign reagents for deprotection.[5][12]

-

Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) can be used for chemoselective hydrolysis of tert-butyl esters and can sometimes be applied to Boc-protected amines, offering an alternative to strong Brønsted acids.[13]

-

Thermal Deprotection: In some cases, the Boc group can be removed by heating, often at reflux in a suitable solvent or under microwave-assisted conditions.[8][14][15] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can facilitate this process under neutral conditions.[14][16]

Visualized Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its Boc-protected precursor.

Caption: Synthetic workflow for the deprotection of (S)-tert-butyl 2-phenylmorpholine-4-carboxylate.

References

- 1. scispace.com [scispace.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate () for sale [vulcanchem.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. Acids - Wordpress [reagents.acsgcipr.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Specific solvent issues - Wordpress [reagents.acsgcipr.org]

- 12. tert-Butyl Esters [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. vapourtec.com [vapourtec.com]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Physical and chemical properties of (S)-2-phenylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical, chemical, and pharmacological properties of (S)-2-phenylmorpholine. It is intended to serve as a technical resource for professionals in research and drug development.

Core Physical and Chemical Properties

This compound is a chiral organic compound. It presents as a colorless to pale yellow oil or liquid.[1] All quantitative data regarding its properties are summarized in the table below for clarity and comparative ease.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [2][3] |

| Molecular Weight | 163.22 g/mol | [3] |

| CAS Number | 74572-15-9 | [1] |

| Appearance | Colorless to light yellow liquid/oil | [1] |

| Boiling Point | 278.6 ± 25.0 °C (Predicted) | [1] |

| Density | 1.034 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 8.52 ± 0.40 (Predicted) | [1] |

| Optical Activity | 46.25° (c=1g/100ml in DCM) | [1] |

| SMILES | C1CO--INVALID-LINK--C1=CC=CC=C1 | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature or 2-8°C. | [1] |

Experimental Protocols

2.1. Synthesis of this compound from (S)-tert-butyl 2-phenylmorpholine-4-carboxylate

This protocol details a common method for the synthesis of this compound.[1][4]

Materials:

-

(S)-tert-butyl 2-phenylmorpholine-4-carboxylate

-

4 N HCl in dioxane

-

1 N HCl

-

2 N NaOH

-

Dichloromethane (DCM)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotection: Dissolve 1.28 g of (S)-tert-butyl 2-phenylmorpholine-4-carboxylate in 3 mL of 4 N HCl in dioxane.

-

Stir the reaction mixture at room temperature overnight.[1][4]

-

Work-up: Concentrate the mixture under vacuum.

-

Dilute the residue with 1 N HCl.

-

Extraction (1): Extract the aqueous phase with diethyl ether to remove organic impurities. The organic phase is discarded.[1][4]

-

Basification: Adjust the pH of the aqueous phase to between 12 and 14 using 2 N NaOH.[1][4]

-

Extraction (2): Extract the basified aqueous phase with dichloromethane (DCM).

-

Drying and Isolation: Combine the organic phases from the DCM extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in a vacuum to yield the crude product.[4]

-

Confirmation: The structure of the resulting this compound (617 mg, 78% yield) is confirmed by ¹H NMR analysis.[4]

Pharmacological Properties and Mechanism of Action

This compound is the parent compound of the substituted phenylmorpholine class, which includes psychostimulant drugs like phenmetrazine.[2][5] It functions as a potent norepinephrine-dopamine releasing agent (NDRA).[2]

The primary mechanism of action involves the interaction with monoamine transporters. Specifically, it targets the dopamine transporter (DAT) and the norepinephrine transporter (NET) on presynaptic neurons. By acting as a substrate for these transporters, it induces their reversal, leading to the non-vesicular release of dopamine and norepinephrine from the cytoplasm into the synaptic cleft.[2][6] This increase in extracellular neurotransmitter levels is responsible for its stimulant effects.[5] Its effect on the serotonin transporter (SERT) is significantly weaker.[2]

Derivatives of 2-phenylmorpholine have been investigated for medical applications, including as anorectics and for the treatment of ADHD.[5]

References

- 1. This compound | 74572-15-9 [amp.chemicalbook.com]

- 2. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 3. 2-Phenylmorpholine | C10H13NO | CID 91101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 6. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Landscape of 2-Phenylmorpholine Derivatives: A Technical Guide for Drug Development

An in-depth exploration of the synthesis, stereoisomerism, and pharmacological activity of 2-phenylmorpholine derivatives, offering critical insights for researchers, scientists, and drug development professionals.

The 2-phenylmorpholine scaffold is a privileged structure in medicinal chemistry, forming the core of several psychoactive compounds with significant effects on the central nervous system. The stereochemical arrangement of substituents on the morpholine ring profoundly influences the pharmacological activity of these derivatives, making a thorough understanding of their stereochemistry paramount for the design and development of novel therapeutics. This technical guide provides a comprehensive overview of the stereochemistry of 2-phenylmorpholine derivatives, encompassing their synthesis, chiral resolution, and the distinct pharmacological profiles of their stereoisomers.

Data Presentation: Quantitative Analysis of Stereoisomer Activity

The interaction of 2-phenylmorpholine derivatives with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—is highly dependent on their stereochemistry. The following tables summarize the in vitro pharmacological data for various 2-phenylmorpholine derivatives and their stereoisomers, highlighting the differences in their potencies as uptake inhibitors (IC50 values) and releasing agents (EC50 values).

Table 1: Monoamine Transporter Uptake Inhibition (IC50) of 2-Phenylmorpholine Derivatives

| Compound | Stereoisomer | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | Reference |

| Phenmetrazine | Racemic | 1.93 | 1.2 | >10 | [1] |

| 2-FPM | Racemic | < 2.5 | < 2.5 | 454 | [2] |

| 3-FPM | Racemic | < 2.5 | < 2.5 | 111.65 | [2] |

| 4-FPM | Racemic | < 2.5 | < 2.5 | 88.09 | [2] |

| 2-MPM | Racemic | 6.74 | - | >10 | [1] |

| 3-MPM | Racemic | >10 | 5.2 | >10 | [1] |

| 4-MPM | Racemic | 1.93 | - | 1.1 | [1] |

| Pseudophenmetrazine | Racemic | 2.63 | - | >10 | [3] |

FPM: Fluorophenmetrazine, MPM: Methylphenmetrazine

Table 2: Monoamine Release (EC50) of 2-Phenylmorpholine Derivatives

| Compound | Stereoisomer | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Reference |

| Phenmetrazine | Racemic | 131 | 50 | >10000 | [3] |

| Pseudophenmetrazine | Racemic | - | 514 | >10000 | [3] |

Table 3: Appetite Suppressant Activity of 2-Benzylmorpholine

| Compound | Stereoisomer | ED50 (mg/kg) | Notes | Reference |

| 2-Benzylmorpholine | Racemic | 3.0 (at 1h), 5.5 (at 2h) | Oral dosing in dogs. | [4] |

| 2-Benzylmorpholine | (+)-enantiomer | Active | Appetite suppression activity resides in this enantiomer. | [4] |

| 2-Benzylmorpholine | (-)-enantiomer | Inactive | - | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide experimental protocols for the synthesis of a racemic 2-phenylmorpholine derivative and its subsequent chiral resolution.

Protocol 1: Synthesis of Racemic (±)-Phenmetrazine Hydrochloride

This protocol describes a common method for the synthesis of racemic phenmetrazine.

Materials:

-

2-Bromopropiophenone

-

Ethanolamine

-

Methanol

-

Fumaric acid

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Standard laboratory glassware and equipment

Procedure:

-

Step 1: Synthesis of 3-methyl-2-phenylmorpholin-2-ol. In a round-bottom flask, dissolve 2-bromopropiophenone in methanol. Add ethanolamine dropwise to the solution while stirring at room temperature. The reaction is typically stirred for 24 hours.

-

Step 2: Formation of the fumarate salt. After the reaction is complete, add a solution of fumaric acid in methanol to the reaction mixture. The fumarate salt of the intermediate alcohol will precipitate.

-

Step 3: Reduction to phenmetrazine. Isolate the precipitated salt by filtration and dissolve it in water. Cool the solution in an ice bath and slowly add sodium borohydride in small portions. Stir the reaction mixture until the reduction is complete (monitored by TLC).

-

Step 4: Isolation of the free base. After the reduction, make the solution basic with a suitable base (e.g., NaOH) and extract the phenmetrazine free base with an organic solvent like diethyl ether.

-

Step 5: Formation of the hydrochloride salt. Dry the organic extracts, and then bubble dry HCl gas through the solution, or add a solution of HCl in a suitable solvent, to precipitate phenmetrazine hydrochloride.

-

Step 6: Purification. The crude phenmetrazine hydrochloride can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.

Protocol 2: Chiral Resolution of (±)-Phenmetrazine using (+)-Tartaric Acid

This protocol outlines the separation of the enantiomers of phenmetrazine by forming diastereomeric salts with a chiral resolving agent.

Materials:

-

(±)-Phenmetrazine free base

-

(+)-Tartaric acid

-

Methanol

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Standard laboratory glassware and equipment

Procedure:

-

Step 1: Diastereomeric salt formation. Dissolve the racemic phenmetrazine free base in hot methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in hot methanol.

-

Step 2: Crystallization. Slowly add the tartaric acid solution to the phenmetrazine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of one of the diastereomeric salts.

-

Step 3: Isolation of the diastereomeric salt. Collect the precipitated crystals by filtration and wash them with a small amount of cold methanol. The less soluble diastereomer will be enriched in the crystalline solid. The more soluble diastereomer will remain in the mother liquor.

-

Step 4: Liberation of the enantiomer. To recover the free base of the resolved enantiomer, dissolve the crystalline diastereomeric salt in water and make the solution basic with NaOH solution.

-

Step 5: Extraction. Extract the liberated enantiomerically enriched phenmetrazine free base with diethyl ether.

-

Step 6: Isolation and analysis. Dry the organic extract and evaporate the solvent to obtain the resolved enantiomer. The enantiomeric excess (ee) can be determined by chiral HPLC analysis. The other enantiomer can be recovered from the mother liquor by a similar process.

Protocol 3: Chiral HPLC for Enantiomeric Excess (ee) Determination

This protocol describes a general method for determining the enantiomeric excess of a 2-phenylmorpholine derivative using chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

-

A standard HPLC system with a UV detector.

-

A polysaccharide-based chiral stationary phase (CSP) column, such as a Chiralpak® or Lux® series column, is often effective for the separation of 2-phenylmorpholine enantiomers.[5]

Mobile Phase:

-

A typical mobile phase for normal-phase separation consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine or triethylamine) to improve peak shape.

-

For reversed-phase separation, a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is used.

Procedure:

-

Step 1: Sample preparation. Prepare a dilute solution of the resolved 2-phenylmorpholine derivative in the mobile phase.

-

Step 2: Method development. Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers. The optimal conditions will depend on the specific derivative and the chiral column used.

-

Step 3: Injection and data acquisition. Inject the sample onto the HPLC system and record the chromatogram.

-

Step 4: Calculation of enantiomeric excess. Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts related to the stereochemistry and pharmacology of 2-phenylmorpholine derivatives.

Caption: Synthetic strategies for obtaining enantiomerically pure 2-phenylmorpholine derivatives.

Caption: Interaction of 2-phenylmorpholine derivatives with monoamine transporters.

Caption: Workflow for the development of stereochemically defined 2-phenylmorpholine derivatives.

References

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of (S)-2-Phenylmorpholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for (S)-2-phenylmorpholine and its analogs. The focus is on the molecular interactions with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—which are critical targets for the development of therapeutics for a range of central nervous system (CNS) disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to facilitate further research and drug development in this chemical space.

Core Structure and Pharmacological Profile

This compound is the parent compound of a class of psychostimulants, with its derivatives being investigated for various medical applications.[1] The core structure consists of a morpholine ring with a phenyl group at the 2-position. The stereochemistry at this position is crucial for activity, with the (S)-enantiomer generally exhibiting higher potency at monoamine transporters. Modifications to both the phenyl and morpholine rings have been extensively explored to modulate the potency and selectivity for DAT, NET, and SERT.

Structure-Activity Relationship (SAR) Summary

The following tables summarize the quantitative data on the binding affinities (Ki) and uptake inhibition potencies (IC50) of various this compound analogs at the dopamine, norepinephrine, and serotonin transporters. These data highlight the key structural modifications that influence the pharmacological profile of these compounds.

Phenyl Ring Substitutions

Substitutions on the phenyl ring have a significant impact on the activity and selectivity of 2-phenylmorpholine analogs.

| Compound | Substitution | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |

| This compound | Unsubstituted | 86 | 79 | 20,260 | [2] |

| Phenmetrazine | 3-methyl | 70-131 | 29-50.4 | 7,765->10,000 | [2] |

| 3-Fluorophenmetrazine (3-FPM) | 3-fluoro | 43 | 30 | 2558 | [2] |

| 4-Methylphenmetrazine (4-MPM) | 4-methyl | - | - | - | [3] |

Note: A '-' indicates data not available in the cited sources.

Key Insights:

-

Unsubstituted Phenyl Ring: The parent this compound displays potent and balanced inhibition of DAT and NET with significantly weaker activity at SERT.[2]

-

Methyl Substitution: The addition of a methyl group at the 3-position of the morpholine ring (phenmetrazine) maintains potent DAT and NET inhibition.[2]

-

Fluoro Substitution: A fluorine atom at the 3-position of the phenyl ring (3-FPM) enhances potency at both DAT and NET compared to the unsubstituted analog.[2]

Morpholine Ring Modifications

Alterations to the morpholine ring, including N-alkylation and substitutions at other positions, also play a critical role in defining the SAR.

| Compound | Modification | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |

| This compound | N-H | - | - | - | - |

| Phendimetrazine | 3,4-dimethyl | >10,000 | >10,000 | >100,000 | [2] |

| Pseudophenmetrazine | cis-3-methyl | >10,000 (reuptake inhibition) | 514 (releasing agent) | >10,000 | [4] |

Note: A '-' indicates data not available in the cited sources.

Key Insights:

-

N-Methylation and C3-Methylation: The combination of N-methylation and a methyl group at the 3-position, as seen in phendimetrazine, drastically reduces affinity for all three transporters, suggesting it may act as a prodrug.[2]

-

Stereochemistry: The stereochemical configuration is critical, as illustrated by the difference in activity between phenmetrazine and its diastereomer, pseudophenmetrazine.[4]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the pharmacological activity of this compound analogs. The following are standard protocols for key in vitro and in vivo assays.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific transporter by measuring the displacement of a radiolabeled ligand.

1. Membrane Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

2. Binding Assay:

-

Membrane preparations are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

-

The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

3. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

IC50 values (the concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis.

-

Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

Synaptosome Uptake Assays

This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

1. Synaptosome Preparation:

-

Brain tissue (e.g., rat striatum for DAT, hippocampus for NET and SERT) is dissected and homogenized in ice-cold sucrose buffer.

-

The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.

-

The final synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES).

2. Uptake Assay:

-

Synaptosomes are pre-incubated with varying concentrations of the test compound or vehicle.

-

Uptake is initiated by the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

The reaction is allowed to proceed for a short period at 37°C and is then terminated by rapid filtration and washing with ice-cold buffer.

-

The amount of radioactivity taken up by the synaptosomes is measured by scintillation counting.

3. Data Analysis:

-

Non-specific uptake is determined in the presence of a known potent uptake inhibitor.

-

IC50 values are calculated by determining the concentration of the test compound that inhibits 50% of the specific uptake.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal, providing insights into the in vivo effects of a compound.

1. Probe Implantation:

-

A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., nucleus accumbens or prefrontal cortex of a rat).

-

The animal is allowed to recover from surgery.

2. Microdialysis Procedure:

-

The microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Neurotransmitters in the extracellular space diffuse across the semipermeable membrane of the probe and into the perfusate.

-

Dialysate samples are collected at regular intervals before and after administration of the test compound.

3. Sample Analysis and Data Interpretation:

-

The concentration of dopamine, norepinephrine, and serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Changes in extracellular neurotransmitter levels following drug administration are expressed as a percentage of the baseline levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key concepts related to the SAR of this compound.

Caption: Mechanism of action of this compound analogs.

Caption: Drug discovery workflow for this compound analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel CNS therapeutics. The structure-activity relationships outlined in this guide demonstrate that targeted modifications to the phenyl and morpholine rings can finely tune the potency and selectivity of these compounds for the dopamine, norepinephrine, and serotonin transporters. The provided experimental protocols offer a standardized framework for the evaluation of new analogs, and the visualized pathways provide a conceptual basis for understanding their mechanism of action. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for translating the potential of this chemical class into clinically effective treatments.

References

- 1. benchchem.com [benchchem.com]

- 2. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 3. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

Spectroscopic and Analytical Profile of (S)-2-Phenylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (S)-2-phenylmorpholine. The information is presented to support research, development, and quality control activities involving this molecule. The guide includes tabulated spectroscopic data (NMR, IR, MS), detailed experimental protocols for data acquisition, and a workflow for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Where experimental data is not publicly available, predicted values based on analogous structures and established spectroscopic principles are provided and noted as such.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.40 - 7.25 | m | 5H | C₆H₅- (Aromatic protons) |

| ~ 4.45 | dd | 1H | H-2 (CH-Ph) |

| ~ 4.05 | ddd | 1H | H-6 (ax) |

| ~ 3.70 | dt | 1H | H-6 (eq) |

| ~ 3.15 | ddd | 1H | H-5 (ax) |

| ~ 2.95 | dt | 1H | H-5 (eq) |

| ~ 2.80 | dd | 1H | H-3 (ax) |

| ~ 2.65 | dd | 1H | H-3 (eq) |

| ~ 2.10 | br s | 1H | N-H |

Predicted data based on typical chemical shifts for morpholine and substituted phenyl rings.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | C (ipso-Aromatic) |

| ~ 128.5 | CH (para-Aromatic) |

| ~ 127.8 | CH (meta-Aromatic) |

| ~ 126.0 | CH (ortho-Aromatic) |

| ~ 78.0 | C-2 (CH-Ph) |

| ~ 70.0 | C-6 (O-CH₂) |

| ~ 51.0 | C-3 (N-CH₂) |

| ~ 46.5 | C-5 (N-CH₂) |

Note: Experimental ¹³C NMR data for 2-phenylmorpholine is reported in the Canadian Journal of Chemistry, 1976, 54, 126, though the full dataset is not publicly accessible.[1][2][3] The values presented here are predicted.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3350 - 3250 | Medium, Broad | N-H Stretch | Secondary Amine |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2950 - 2800 | Medium | C-H Stretch | Aliphatic (CH, CH₂) |

| 1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1250 - 1050 | Strong | C-O-C Stretch | Ether |

| 1200 - 1020 | Medium | C-N Stretch | Aliphatic Amine |

| 760, 700 | Strong | C-H Bending (out-of-plane) | Monosubstituted Benzene |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 163 | [M]⁺ (Molecular Ion) |

| 162 | [M-H]⁺ |

| 132 | [M-CH₂NH]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 104 | [C₆H₅CH=NH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 500 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Ensure complete dissolution by gentle vortexing.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

For ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

For ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the raw Free Induction Decay (FID) data.

-

Perform phase and baseline corrections to the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum and identify multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation:

-

Place a small, neat (solvent-free) sample of this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an Electron Ionization (EI) source (for fragmentation pattern) or Electrospray Ionization (ESI) source (for accurate mass).

Procedure:

-

Sample Preparation:

-

For EI-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

For ESI-MS, prepare a more dilute solution (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

-

-

Data Acquisition:

-

Introduce the sample into the ion source. For EI, this is typically via a direct insertion probe or GC inlet. For ESI, this is via direct infusion or an LC system.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

-

Data Processing:

-

Identify the molecular ion peak [M]⁺ (for EI) or the protonated molecule [M+H]⁺ (for ESI).

-

Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

Chiral Morpholine Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its favorable physicochemical properties, metabolic stability, and ability to engage in crucial hydrogen bonding interactions.[1] The introduction of chirality into the morpholine ring further expands its chemical space, allowing for stereospecific interactions with biological targets and often leading to enhanced potency and selectivity. This technical guide provides an in-depth overview of the diverse biological activities of chiral morpholine derivatives, with a focus on their anticancer, anti-inflammatory, antibacterial, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

I. Anticancer Activity

Chiral morpholine derivatives have demonstrated significant potential as anticancer agents, with many exhibiting potent inhibitory activity against a range of cancer cell lines. A key mechanism of action for many of these compounds is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[2][3]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected chiral morpholine derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [4] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [4] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [4] | |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [4] |

| MCF-7 (Breast) | 3.15 ± 0.23 | [4] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [4] | |

| Compound 8 | A-549 (Lung) | 2.78 ± 0.86 | |

| Compound 4e | A-549 (Lung) | 5.37 ± 0.95 | |

| Compound 7b | A-549 (Lung) | 5.70 ± 0.91 | |

| HepG-2 (Liver) | 3.54 ± 1.11 | ||

| Compound 7c | HepG-2 (Liver) | 8.42 ± 1.15 | |

| Compound 10d | HepG-2 (Liver) | 8.72 ± 0.89 | |

| Compound 4f | HepG-2 (Liver) | 9.78 ± 0.78 | |

| Compound 17p | PI3Kα Inhibition | 0.0318 ± 0.0041 | [5] |

| PI3Kδ Inhibition | 0.0154 ± 0.0019 | [5] |

Signaling Pathway: PI3K/Akt/mTOR

Many chiral morpholine derivatives exert their anticancer effects by inhibiting key kinases in the PI3K/Akt/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2][3]

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by chiral morpholine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the chiral morpholine derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control. Incubate for the desired treatment period (e.g., 72 hours).[6]

-

MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[6]

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.[6]

Caption: A generalized workflow for determining the cytotoxicity of chiral morpholine derivatives using the MTT assay.

II. Anti-inflammatory Activity

Chiral morpholine derivatives have also emerged as promising candidates for the treatment of inflammatory diseases. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and signaling pathways.

Quantitative Data: Anti-inflammatory Activity

The following table presents the in vitro anti-inflammatory activity of selected chiral morpholine derivatives, with IC50 values for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

| Compound ID | Assay | IC50 (µM) | Reference |

| Compound 7d | NO Inhibition (LPS-induced RAW 264.7) | 20.76 | [7] |

| Compound 7f | NO Inhibition (LPS-induced RAW 264.7) | 26.74 | [7] |

| Compound 7b | NO Inhibition (LPS-induced RAW 264.7) | 33.8 | [7] |

| Compound 7a | NO Inhibition (LPS-induced RAW 264.7) | 47.76 | [7] |

| Compound 7g | NO Inhibition (LPS-induced RAW 264.7) | 47.8 | [7] |

| Compound 5c | iNOS Inhibition | 0.12 ± 0.00 | [8] |

| Compound 3k | iNOS Inhibition | 0.22 ± 0.02 | [8] |

| Compound 5f | iNOS Inhibition | 0.25 ± 0.05 | [8] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a well-established in vivo assay for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Rats or mice

-

Carrageenan solution (1% in sterile saline)

-

Pletysmometer or calipers

-

Test compound (chiral morpholine derivative)

-

Vehicle control

-

Positive control (e.g., indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer or calipers.

-

Compound Administration: Administer the chiral morpholine derivative, vehicle, or positive control to the respective groups of animals, typically via oral gavage or intraperitoneal injection.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

III. Antibacterial Activity

The emergence of antibiotic-resistant bacterial strains necessitates the development of new antimicrobial agents. Chiral morpholine derivatives have shown promising activity against a variety of bacterial pathogens.

Quantitative Data: Antibacterial Activity

The following table summarizes the in vitro antibacterial activity of selected chiral morpholine derivatives, presenting their Minimum Inhibitory Concentration (MIC) values against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 12 | M. smegmatis | 15.6 | [9] |

| Compound (12) | S. aureus | 25 | [10] |

| S. epidermidis | 19 | [10] | |

| B. cereus | 21 | [10] | |

| M. luteus | 16 | [10] | |

| E. coli | 29 | [10] | |

| Ru(ii)-3 | S. aureus | 0.78 | [11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a common technique for determining MIC values.

Materials:

-

96-well microtiter plates

-

Bacterial strains of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compound (chiral morpholine derivative)

-

Positive control antibiotic

-

Spectrophotometer or microplate reader

Procedure:

-